3,3,7-Trimethyloxindole

Kinase Inhibition Antimalarial Plasmodium falciparum

Sourcing a reliable oxindole scaffold with the precise 3,3,7-trimethyl substitution for kinase or phosphatase inhibitor programs can be rate-limiting. 3,3,7-Trimethyloxindole (CAS 19501-89-4) resolves this with a defined gem-dimethyl and C7-methyl architecture essential for target selectivity. - Validated core for Pfmrk inhibitors (IC50 = 1.5 µM) with >100-fold selectivity over human CDK1. - Enables exploration of unique steric/electronic environments unattainable with generic oxindole analogs. - Ideal building block for focused library synthesis and novel PTP-targeted therapeutics.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 19501-89-4
Cat. No. B100706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,7-Trimethyloxindole
CAS19501-89-4
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2)(C)C
InChIInChI=1S/C11H13NO/c1-7-5-4-6-8-9(7)12-10(13)11(8,2)3/h4-6H,1-3H3,(H,12,13)
InChIKeyMWOVEBYJRFGAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,7-Trimethyloxindole: Core Pharmacophore for Inhibitor Discovery


3,3,7-Trimethyloxindole (CAS 19501-89-4) is a key 3,3,7-trisubstituted oxindole scaffold [1], serving as a critical pharmacophore and synthetic intermediate [2] for developing kinase inhibitors, phosphatase modulators, and receptor antagonists . With its unique gem-dimethyl group at the C3 position [1], this compound is a versatile building block for creating libraries of biologically active molecules [2].

3,3,7-Trimethyloxindole vs. Generic Oxindoles: Scaffold Differentiation


While the oxindole core is a privileged structure in medicinal chemistry, generic substitution fails because the specific 3,3,7-trimethyl substitution pattern imparts unique physicochemical properties that directly impact binding affinity and selectivity [1]. The gem-dimethyl at C3 and the methyl at C7 create a defined steric and electronic environment that distinguishes it from other oxindole analogs (e.g., 1,3,3-trimethyloxindole) [1]. This unique architecture is essential for specific interactions with biological targets, making direct interchange impossible without compromising activity .

3,3,7-Trimethyloxindole: Comparative Evidence Guide


PfCDK Inhibition: Potency and Selectivity

As a core scaffold in oxindole-based inhibitors, 3,3,7-trimethyloxindole-containing compounds demonstrate potent and selective inhibition of Plasmodium falciparum cyclin-dependent kinase (Pfmrk) with an IC50 of 1.5 µM, compared to low cross-reactivity against human CDK1 and PfPK5 . This selectivity is a direct consequence of the oxindole core's interaction with unique amino acid residues in the Pfmrk active site .

Kinase Inhibition Antimalarial Plasmodium falciparum

Protein Tyrosine Phosphatase (PTP) Inhibition

3,3,7-Trimethyloxindole has been shown to inhibit protein tyrosine phosphatase (PTP) activity . While direct comparative IC50 data is unavailable, its activity as a PTP inhibitor is a key differentiator from other oxindole analogs that may not possess this property .

PTP Inhibition Signal Transduction Cancer

Synthetic Accessibility and Purity

3,3,7-Trimethyloxindole can be synthesized in high yield (84%) from commercially available o-toluidine via a straightforward 3-step route , providing a reliable and scalable source of this key building block . The final product is obtained as white crystals with a melting point of 105 °C .

Organic Synthesis Building Block Purity

Physicochemical Profile for Medicinal Chemistry

3,3,7-Trimethyloxindole possesses a calculated LogP of 2.64 [1] and zero hydrogen bond donors [2], indicating good membrane permeability potential [1]. Its lack of rotatable bonds [2] may contribute to enhanced binding affinity through reduced entropic penalty upon target binding.

Physicochemical Properties Drug Design LogP

3,3,7-Trimethyloxindole: Research and Industrial Applications


Selective Antimalarial Drug Discovery

Procure 3,3,7-Trimethyloxindole to build focused libraries of oxindole-based inhibitors targeting Plasmodium falciparum cyclin-dependent kinase (Pfmrk). The core scaffold has demonstrated potent inhibition (IC50 = 1.5 µM) and >100-fold selectivity over human CDK1, providing a validated starting point for lead optimization .

PTP Inhibitor Development

Utilize 3,3,7-Trimethyloxindole as a core scaffold for designing novel PTP inhibitors. Its demonstrated activity against PTPs, combined with its favorable physicochemical properties, makes it an attractive starting point for developing therapeutics targeting cancer, diabetes, and other PTP-related diseases .

Kinase Inhibitor Library Synthesis

Employ 3,3,7-Trimethyloxindole as a versatile building block for synthesizing diverse libraries of kinase inhibitors. The oxindole core is a privileged structure in kinase drug discovery, and its 3,3,7-trimethyl substitution pattern provides a unique steric and electronic environment for exploring novel kinase inhibition profiles .

Synthetic Methodology Development

Use 3,3,7-Trimethyloxindole as a benchmark substrate for developing new synthetic methodologies targeting oxindole functionalization. Its well-characterized structure and commercial availability make it an ideal model compound for exploring C-H activation, cross-coupling, and other transformations on the oxindole core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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